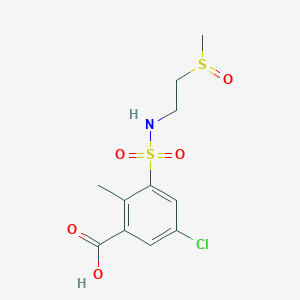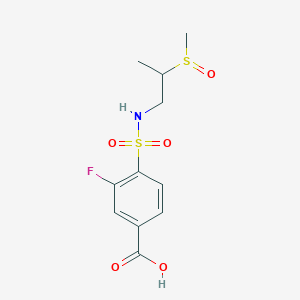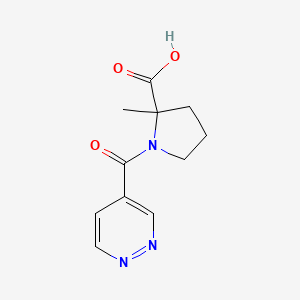![molecular formula C10H18N4O B6632085 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide](/img/structure/B6632085.png)
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide typically involves the reaction of 3-ethyl-1-methylpyrazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-Ethyl-1-methylpyrazole: A precursor in the synthesis of 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide.
4-Methylpyrazole: A structurally similar compound with different substituents.
1-Methylpyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with distinct functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-[(3-ethyl-1-methylpyrazol-4-yl)amino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-7-9(6-14(3)13-7)12-8(5-2)10(11)15/h6,8,12H,4-5H2,1-3H3,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRPXMOLFIHVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(CC)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6632003.png)


![(2S)-2-[(3-ethyl-6-methylpyridazine-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6632034.png)

![3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one](/img/structure/B6632048.png)
![3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile](/img/structure/B6632056.png)
![(2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6632059.png)
![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol](/img/structure/B6632065.png)
![5-Cyclopropyl-3-[(2-ethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6632071.png)
![3-[2-[(2-Methylpyrazol-3-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B6632076.png)
![4-Methyl-2-[[(2-methylpyrazol-3-yl)sulfonylamino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6632092.png)
![2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid](/img/structure/B6632098.png)
![1-[2-[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6632120.png)
